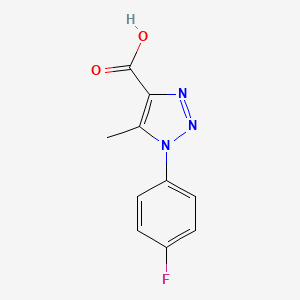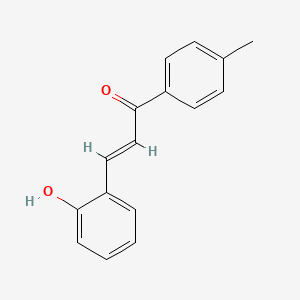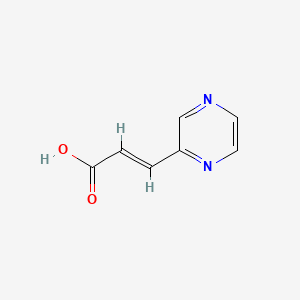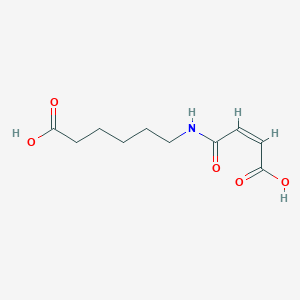
Acide 4-(4-fluoro-3-méthylphényl)butanoïque
Vue d'ensemble
Description
4-(4-Fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 4-fluoro-3-methylphenyl group
Applications De Recherche Scientifique
4-(4-Fluoro-3-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methylbenzene.
Grignard Reaction: The 4-fluoro-3-methylbenzene is subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding butyl derivative.
Oxidation: The butyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 4-(4-fluoro-3-methylphenyl)butanoic acid.
Industrial Production Methods
In industrial settings, the production of 4-(4-Fluoro-3-methylphenyl)butanoic acid may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the corresponding nitro compound to an amine, followed by oxidation to the carboxylic acid.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(4-fluoro-3-methylphenyl)butanone or 4-(4-fluoro-3-methylphenyl)butanal.
Reduction: Formation of 4-(4-fluoro-3-methylphenyl)butanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)butanoic acid: Lacks the methyl group on the aromatic ring.
4-(3-Methylphenyl)butanoic acid: Lacks the fluorine atom on the aromatic ring.
4-(4-Chloro-3-methylphenyl)butanoic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
4-(4-Fluoro-3-methylphenyl)butanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Propriétés
IUPAC Name |
4-(4-fluoro-3-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULMKQGHCXYECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424658 | |
| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331-43-1 | |
| Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)




![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B1309961.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)




